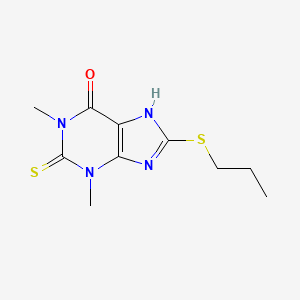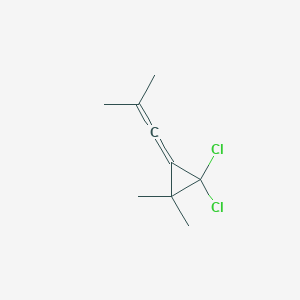![molecular formula C15H24O2 B14738314 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol CAS No. 3361-68-0](/img/structure/B14738314.png)
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a phenyl ring substituted with two isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol typically involves the reaction of 3,5-di(propan-2-yl)phenol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which is subsequently converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxol group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.
Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.
Wirkmechanismus
The mechanism of action of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol group.
Propane, 2,2-bis[4-(2,3-dibromopropoxy)-3,5-dibromophenyl-]: A brominated derivative of propane.
Uniqueness
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is unique due to its peroxol group, which imparts distinct oxidative properties. This differentiates it from similar compounds that lack the peroxol functionality and, consequently, the ability to generate ROS.
Eigenschaften
CAS-Nummer |
3361-68-0 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
1-(2-hydroperoxypropan-2-yl)-3,5-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-7-13(11(3)4)9-14(8-12)15(5,6)17-16/h7-11,16H,1-6H3 |
InChI-Schlüssel |
FHSKIFSSKNVRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)OO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


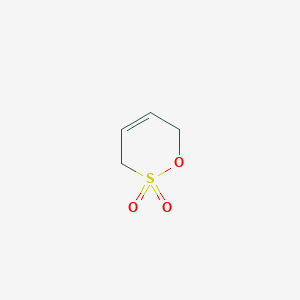
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
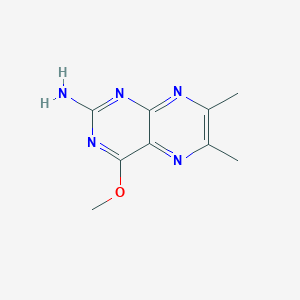

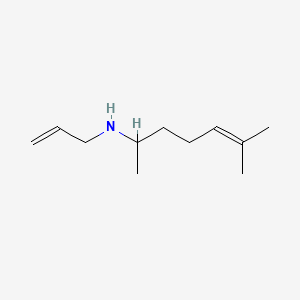


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
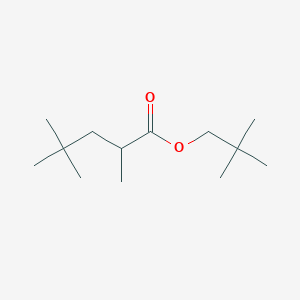
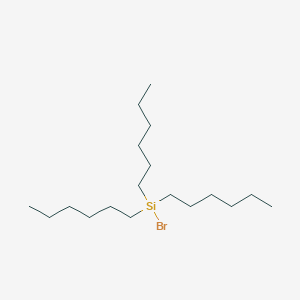
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
